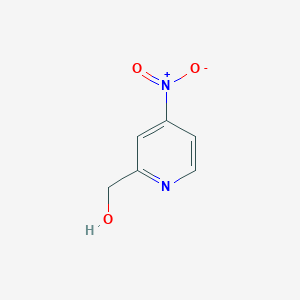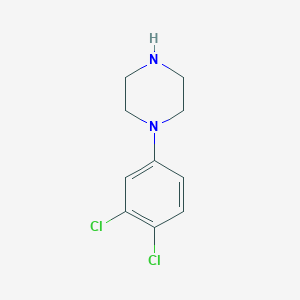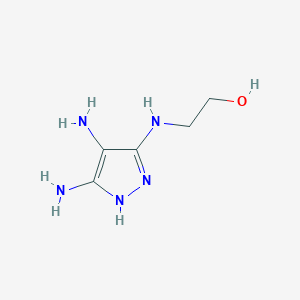
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol, also known as DAPE, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. DAPE is a derivative of pyrazole and has been synthesized using several methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively. In
Aplicaciones Científicas De Investigación
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has also been studied for its antibacterial properties, as it has been found to be effective against several bacterial strains. Additionally, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has been studied for its antioxidant properties, as it has been found to scavenge free radicals and protect against oxidative stress.
Mecanismo De Acción
The mechanism of action of 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol is not fully understood. However, it has been suggested that 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol may act by inhibiting certain enzymes or signaling pathways in cells. For example, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has been found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has been found to have several biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has been found to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has also been found to modulate the immune response, as it has been found to inhibit the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it has been found to be stable under certain conditions, making it suitable for long-term storage. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol. One direction is to further investigate its mechanism of action, as this can provide insights into its potential applications. Additionally, research can focus on optimizing the synthesis method of 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol, as this can improve its yield and purity. Furthermore, research can explore the potential of 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol as a therapeutic agent for various diseases, including cancer and bacterial infections. Finally, research can focus on developing new derivatives of 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol with improved properties and efficacy.
In conclusion, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research can provide insights into its potential applications and improve its efficacy as a therapeutic agent.
Métodos De Síntesis
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol can be synthesized using several methods. One of the most common methods is the reaction between 3,4-diaminopyrazole and ethylene oxide. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified by various techniques such as recrystallization and column chromatography.
Propiedades
Número CAS |
199342-15-9 |
|---|---|
Nombre del producto |
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol |
Fórmula molecular |
C5H11N5O |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-[(4,5-diamino-1H-pyrazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C5H11N5O/c6-3-4(7)9-10-5(3)8-1-2-11/h11H,1-2,6H2,(H4,7,8,9,10) |
Clave InChI |
XLAMBPJLJFPXME-UHFFFAOYSA-N |
SMILES |
C(CO)NC1=NNC(=C1N)N |
SMILES canónico |
C(CO)NC1=NNC(=C1N)N |
Sinónimos |
Ethanol, 2-[(4,5-diamino-1H-pyrazol-3-yl)amino]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




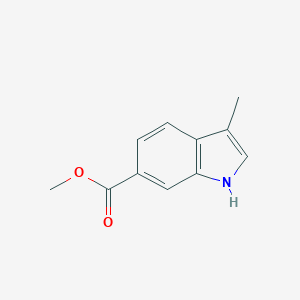
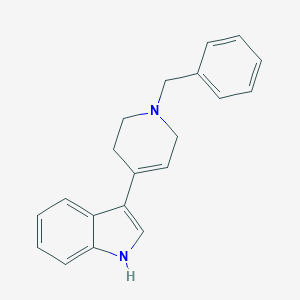

![ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B178203.png)


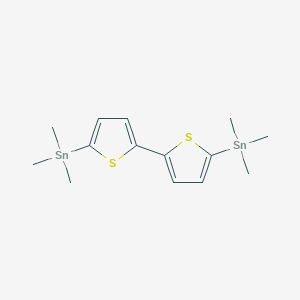


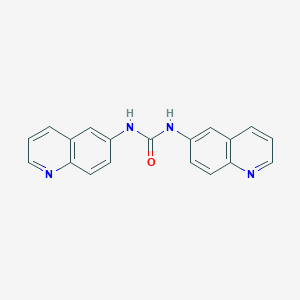
![(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B178230.png)
